molecular formula C11H12O3 B110832 5,7-Dimethoxyindan-1-one CAS No. 880-87-5

5,7-Dimethoxyindan-1-one

Cat. No. B110832
CAS RN: 880-87-5
M. Wt: 192.21 g/mol
InChI Key: ZLTCXTRHEQUDGV-UHFFFAOYSA-N
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Description

5,7-Dimethoxyindan-1-one is a chemical compound that belongs to the class of indanones, which are characterized by a fused six-membered and five-membered ring system. The compound is of interest due to its presence in various bioactive molecules, both naturally occurring and synthetic. It is structurally related to other dimethoxyindan derivatives that have been studied for their biological activities, including dopaminergic and cardiovascular actions, as well as antiviral properties.

Synthesis Analysis

The synthesis of 5,7-dimethoxyindan derivatives has been explored in the context of producing compounds with potential dopaminergic and cardiovascular effects. For instance, N-alkylated derivatives of 2-amino-4,7-dimethoxyindan have been prepared and evaluated for their biological activities . Although the paper provided does not directly discuss the synthesis of 5,7-dimethoxyindan-1-one, it is reasonable to infer that similar synthetic strategies could be applied to this compound, with modifications to the functional groups to achieve the desired 1-one substitution.

Molecular Structure Analysis

The molecular structure of 5,7-dimethoxyindan-1-one would consist of an indanone core with two methoxy groups at the 5 and 7 positions. The regioselectivity of reactions on related 5,7-dimethoxyindoles suggests that the electron-donating methoxy groups would influence the reactivity at other positions on the ring, particularly C3 and C4 . This information is valuable for understanding how the compound might be further derivatized or participate in chemical reactions.

Chemical Reactions Analysis

The reactivity of 5,7-dimethoxyindoles, which are closely related to 5,7-dimethoxyindan-1-one, has been studied with various electrophiles. The presence of methoxy groups on the indole ring influences the regioselectivity of reactions such as formylation, acylation, the Mannich reaction, bromination, and nitration . These reactions are crucial for the modification of the core structure to yield compounds with potential biological activities.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 5,7-dimethoxyindan-1-one are not detailed in the provided papers, the properties of similar compounds can offer insights. For example, the presence of methoxy groups typically increases the lipophilicity of a molecule, which can affect its pharmacokinetic properties, such as absorption and distribution. The indanone core is likely to contribute to the rigidity of the molecule, which can influence its binding to biological targets.

Relevant Case Studies

Case studies involving related compounds provide context for the potential applications of 5,7-dimethoxyindan-1-one. For instance, 2-amino-4,7-dimethoxyindan derivatives have been assessed for their dopaminergic activity, with some showing weak or inactive agonist activity at pre- and postsynaptic dopamine receptors . Additionally, 5,6-dimethoxyindan-1-one derivatives have been identified as antiviral agents with moderate to excellent activity against a variety of viruses, including a potent effect against vaccinia virus . These studies highlight the therapeutic potential of dimethoxyindan derivatives in treating diseases related to dopaminergic dysfunction and viral infections.

Scientific Research Applications

Antiviral Applications

  • Antiviral Agent Discovery : A derivative of 5,6-dimethoxyindan-1-one, closely related to 5,7-dimethoxyindan-1-one, has been identified as a potential antiviral agent. This compound showed moderate to excellent antiviral activity against a variety of viruses, including Vaccinia, Zika, Dengue, Measles, and Herpes Simplex Viruses (Patil et al., 2017).

Chemical Synthesis and Modification

  • Bromination Process : 5,6-Dimethoxyindan-1-one, again closely related to 5,7-dimethoxyindan-1-one, was successfully brominated under various conditions. This research provides insights into the chemical modification possibilities for similar compounds (Choi & Ma, 2007).
  • Synthesis of 2-Aminoindans : Research on the synthesis of 2-amino-5,6-dimethoxyindan hydrochloride, which shares structural similarities with 5,7-dimethoxyindan-1-one, indicates potential pathways for synthesizing related compounds (Göksu & SeÇen, 2005).

Oncology Research

  • Cell Cycle Arrest and Differentiation Induction : 5,7-Dimethoxycoumarin, structurally related to 5,7-dimethoxyindan-1-one, has shown promising results in arresting the cell cycle and inducing differentiation in melanoma cell lines. This could provide insights into cancer treatment strategies (Alesiani et al., 2008).

Pharmacokinetics and Tissue Distribution

  • Pharmacokinetics Study : The pharmacokinetics and tissue distribution of 5,7-Dimethoxyflavone, a compound structurally similar to 5,7-dimethoxyindan-1-one, were studied, providing crucial data for evaluating the in vivo effects of similar compounds (Bei & An, 2016).

Anti-Inflammatory Applications

  • In Vitro Anti-Inflammatory Activity : Compounds closely related to 5,7-dimethoxyindan-1-one have shown significant anti-inflammatory effects in vitro, suggesting their potential therapeutic application in inflammation-related conditions (Taechowisan et al., 2007).

Reactivity and Synthesis

  • Regioselective Reactivity : Studies on 5,7-dimethoxyindoles, which are structurally related to 5,7-dimethoxyindan-1-one, provide insights into the reactivity and potential for chemical modification of these compounds (Condie et al., 2005).

  • Quantification and Pharmacokinetics : The quantification and pharmacokinetics of 5,7-Dimethoxyflavone, similar to 5,7-dimethoxyindan-1-one, were explored, contributing to the understanding of its distribution and metabolism in vivo (Bei & An, 2015).

  • Synthesis and Reduction Studies : Research on the synthesis and reductive amination of nitroindan-1-ones, related to 5,7-dimethoxyindan-1-one, provides valuable information on the chemical synthesis processes for similar compounds (Wodnicka & Kwiecień, 2009).

  • Organic Crystal Engineering : The study on organic crystal engineering of compounds structurally related to 5,7-dimethoxyindan-1-one offers insights into the crystallization and solid-state properties of these molecules (Weatherhead-Kloster et al., 2005).

properties

IUPAC Name

5,7-dimethoxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-13-8-5-7-3-4-9(12)11(7)10(6-8)14-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLTCXTRHEQUDGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=O)CC2)C(=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30402492
Record name 5,7-Dimethoxy-indan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dimethoxyindan-1-one

CAS RN

880-87-5
Record name 5,7-Dimethoxy-indan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-DIMETHOXYINDAN-1-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The 3-(3,5-Dimethoxy-phenyl)-propionic acid (2 g×5) was dissolved in methanesulfonic acid (10 ml×5) in microwave process vial (20 ml×5), the mixture was heated at 90° C. for 10 minutes under microwave irradiation. The mixture was poured into ice (250 g), neutralized by 2M NaOH to PH 8-9, and extracted by EtOAc. The organic layer was concentrated to give the product (8.8 g, 96.2%). LC-MS: m/e 193 (MH+)
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
250 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
96.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
K NOZAWA, S NAKAJIMA, K KAWAI - Chemical and Pharmaceutical …, 1980 - jstage.jst.go.jp
6-Ch10r0—3, 5-dimethoxyhomophthalic acid (I) was synthesized as a key intermediate for the synthesis of radicicol and isocoumarins of natural origin, via. a sequence of reactions …
Number of citations: 9 www.jstage.jst.go.jp
JF Grove, M Pople - Journal of the Chemical Society, Perkin …, 1979 - pubs.rsc.org
The interconversion of the phytotoxic C-acetylorsellinic acid analogues produced by Ceratocystis ulmi is described and a number of derivatives of these compounds have been prepared…
Number of citations: 9 pubs.rsc.org
WE Bauta, DP Lovett, WR Cantrell… - The Journal of Organic …, 2003 - ACS Publications
We report the formal synthesis of angiogenesis inhibitor NM-3 (1) in six steps from either of the 2,4-dimethoxyhalobenzenes 13a,b or 3,5-dimethoxychlorobenzene (13c). The first key …
Number of citations: 64 pubs.acs.org
TC Baddeley, LR Gomes, JN Low… - Zeitschrift für …, 2017 - degruyter.com
Crystal structures are reported of (E)-2-(4-hydroxybenzylidene)-2,3-dihydro-1H-inden-1-one, 1, (E)-2-(4-dimethylaminobenzylidene)-2,3- dihydro-1H-inden-1-one, 2, (E)-2-(4-…
Number of citations: 4 www.degruyter.com
JB Strachan - 1992 - search.proquest.com
A number of naturally occurring isocoumarins which have been isolated from Ceratocystis fungi have been synthesised to evaluate their role as phytotoxins and phytoalexins. The route …
Number of citations: 3 search.proquest.com
J Piao, SS Lim, HH Kim, SY Lee… - J Aridland …, 2021 - pdfs.semanticscholar.org
A total of 99 different volatile compounds were detected through Gas Chromatography-Mass Spectrometry (GC-MS) from three species of Atractylodes, namely Atractylodes lancea, …
Number of citations: 2 pdfs.semanticscholar.org
H Immer, JF Bagli - The Journal of Organic Chemistry, 1968 - ACS Publications
A study of synthetic reactions leading to medium-ring lactones of substituted benzoic acids is described. Ketones 4a-f were converted via carbethoxylation and alkylation into the …
Number of citations: 33 pubs.acs.org
YM Chan - 1981 - search.proquest.com
Part I. The germacranolide sesquiterpene lactones costunolide, parthenolide, peroxycostunolide (verlotorin), peroxyparthenolide and costunolide diepoxide were isolated from the …
Number of citations: 2 search.proquest.com
RH Carter, MJ Garson, RA Hill, J Staunton… - Journal of the Chemical …, 1981 - pubs.rsc.org
A flexible synthetic route leading via indan-1-ones to variously methylated and oxygenated isocoumarins is described. The indanones are prepared by alternative routes involving …
Number of citations: 12 pubs.rsc.org

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